![molecular formula C7H9ClF3N3 B13721895 2-Methyl-3-(trifluoromethyl)-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole hydrochloride](/img/structure/B13721895.png)
2-Methyl-3-(trifluoromethyl)-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-3-(trifluoromethyl)-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole hydrochloride is a heterocyclic compound featuring a pyrazole ring fused with a pyrrole ring. This compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(trifluoromethyl)-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole hydrochloride typically involves a [3+2] cycloaddition reaction. This reaction employs trifluoromethyl N-acylhydrazones or trifluoroacetohydrazonoyl bromides as building blocks, reacting with maleimides under mild conditions . Another method involves the use of methyl hydrazine hydrochloride, which undergoes lithiation followed by trapping with electrophiles .
Industrial Production Methods
Industrial production of this compound can be scaled up using the aforementioned synthetic routes. The use of cost-effective and thermally stable catalysts, such as Amberlyst-70, can enhance the efficiency and yield of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-3-(trifluoromethyl)-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like Selectfluor.
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride.
Substitution: The trifluoromethyl group can be substituted under specific conditions, often involving radical intermediates.
Common Reagents and Conditions
Oxidation: Selectfluor in the presence of iodine catalysts.
Reduction: Sodium borohydride in methanol.
Substitution: Radical trifluoromethylation using radical initiators.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethylated pyrazole derivatives, while substitution reactions can introduce various functional groups at the trifluoromethyl position .
Aplicaciones Científicas De Investigación
2-Methyl-3-(trifluoromethyl)-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole hydrochloride has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Methyl-3-(trifluoromethyl)-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
1-Methyl-3-trifluoromethyl-4-pyrazole carboxylic acid: An important intermediate in pesticide synthesis.
5-Hydroxy-1-methyl-3-(trifluoromethyl)pyrazole: Known for its use in organic synthesis.
Uniqueness
2-Methyl-3-(trifluoromethyl)-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole hydrochloride is unique due to its fused ring structure and the presence of a trifluoromethyl group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various applications .
Propiedades
Fórmula molecular |
C7H9ClF3N3 |
|---|---|
Peso molecular |
227.61 g/mol |
Nombre IUPAC |
2-methyl-3-(trifluoromethyl)-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole;hydrochloride |
InChI |
InChI=1S/C7H8F3N3.ClH/c1-13-6(7(8,9)10)4-2-11-3-5(4)12-13;/h11H,2-3H2,1H3;1H |
Clave InChI |
BFAMYPIETFSRCO-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=C2CNCC2=N1)C(F)(F)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Isopropyl-4-[(trimethylsilyl)ethynyl]-1H-pyrazole](/img/structure/B13721812.png)
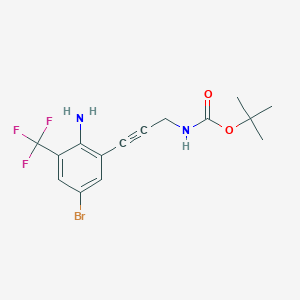

![1-Ethyl-5-fluoro-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B13721828.png)
![4-[1-(2,2,2-Trifluoroethyl)-piperidin-4-yloxy]-3-trifluoromethylphenylamine](/img/structure/B13721829.png)
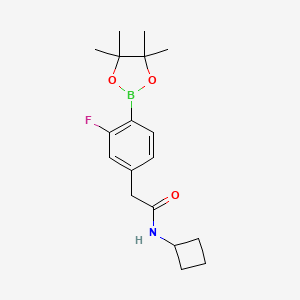
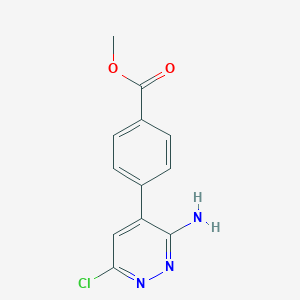
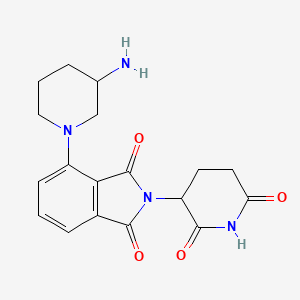
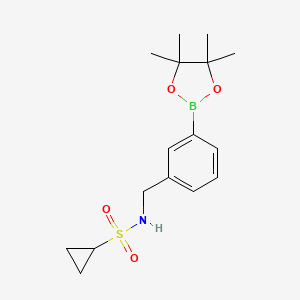
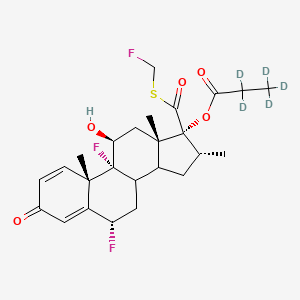
![2-[3-(3-Fluorophenoxy)-4-nitrophenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B13721860.png)

![1-((2,2-Difluorobenzo[d][1,3]dioxol-5-yl)methyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B13721867.png)

